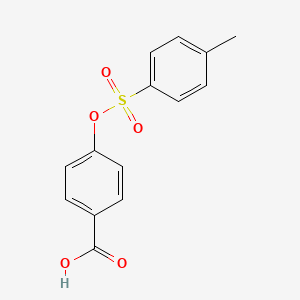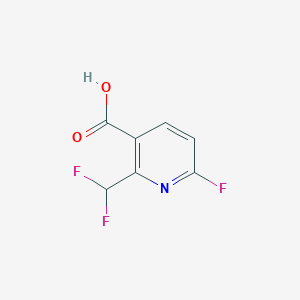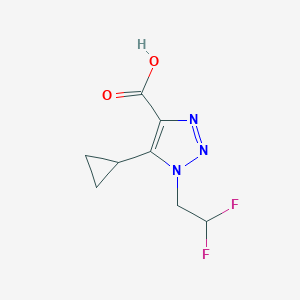
4-(Tosyloxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Tosyloxy)benzoic acid is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the hydroxyl group of the benzoic acid. This compound is of significant interest in organic synthesis due to its reactivity and utility as an intermediate in the preparation of various chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxy)benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with 4-hydroxybenzoic acid. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran to facilitate the reaction and improve the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of green chemistry principles, such as employing water and sodium carbonate as HCl scavengers, has also been explored to make the process more eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Tosyloxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, primary amines, and alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of sulfonamide, sulfonate esters, and other derivatives.
Reduction: Formation of 4-(Tosyloxy)benzyl alcohol.
Oxidation: Formation of 4-(Tosyloxy)benzoquinone.
Applications De Recherche Scientifique
4-(Tosyloxy)benzoic acid has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Tosyloxy)benzoic acid primarily involves its reactivity as an electrophile due to the presence of the tosyl group. This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of sulfonamides or esters.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzoic acid: The precursor to 4-(Tosyloxy)benzoic acid, lacking the tosyl group.
4-Benzyloxybenzoic acid: Similar structure but with a benzyloxy group instead of a tosyl group.
4-(Methanesulfonyloxy)benzoic acid: Contains a methanesulfonyl group instead of a tosyl group.
Uniqueness
This compound is unique due to its tosyl group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H12O5S |
|---|---|
Poids moléculaire |
292.31 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfonyloxybenzoic acid |
InChI |
InChI=1S/C14H12O5S/c1-10-2-8-13(9-3-10)20(17,18)19-12-6-4-11(5-7-12)14(15)16/h2-9H,1H3,(H,15,16) |
Clé InChI |
SOQWSEWRMYFXRL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)





![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)





